molecular formula C13H14N2O5 B1351351 5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 25063-69-8

5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1351351
CAS RN: 25063-69-8
M. Wt: 278.26 g/mol
InChI Key: RRLXNXFZXSSOGO-UHFFFAOYSA-N
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Patent
US07186730B2

Procedure details

A solution of 5-amino-2-methoxypyridine (50 g, 0.4 mol) in ethanol (300 ml) was treated with 2,2-dimethyl-[1,3]dioxane-4,6-dione (Meldrum's acid) (68 g) and triethylorthoformate (66 ml). The mixture was heated to reflux for 2 hours, then allowed to cool. Filtration afforded the intermediate 5-[(6-methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione as a white solid (101.2 g). A portion of this material (50 g) was added to boiling Dowtherm A (300 ml) over 3 minutes under a stream of argon. The mixture was refluxed for a further 5 minutes then allowed to cool before adding to ether. Filtration and drying afforded 6-methoxy-1H-[1,5]naphthyridin-4-one as a white solid (24.7 g, 70%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH3:10][C:11]1([CH3:19])[O:16][C:15](=[O:17])[CH2:14][C:13](=[O:18])[O:12]1.[CH2:20](OC(OCC)OCC)C>C(O)C>[CH3:9][O:8][C:5]1[N:6]=[CH:7][C:2]([NH:1][CH:20]=[C:14]2[C:15](=[O:17])[O:16][C:11]([CH3:19])([CH3:10])[O:12][C:13]2=[O:18])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
68 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
66 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=N1)NC=C1C(OC(OC1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 101.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.